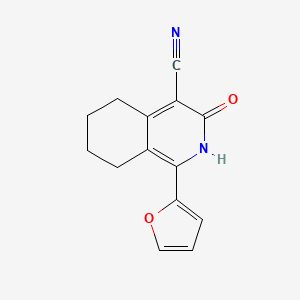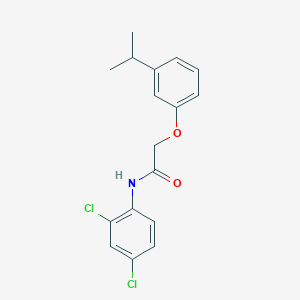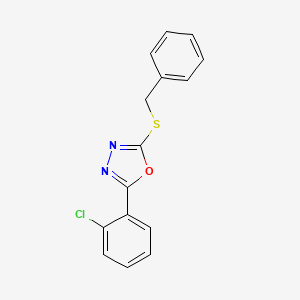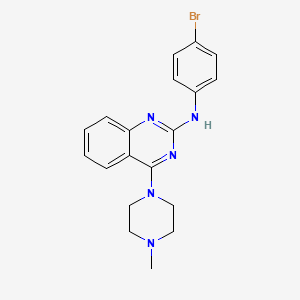![molecular formula C21H27NO3 B5593671 N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-2-furamide](/img/structure/B5593671.png)
N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-2-furamide is a useful research compound. Its molecular formula is C21H27NO3 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.19909372 g/mol and the complexity rating of the compound is 435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Bio-Based Polyamides
Bio-based polyamides synthesized from dimethyl furan-2,5-dicarboxylate and 1,3-cyclohexanedimethanamine demonstrated high glass transition temperatures and poor crystallization due to the asymmetric rigid structure of cyclohexane and furan. The molecular weight was found to be low, attributed to steric hindrance and side reactions such as N-methylation and decarboxylation. These bio-polyamides were soluble in DMSO, DMF, and DMAC, indicating potential applications in environmentally friendly materials (Mao, Pan, Ma, & He, 2021).
N-Methylated Derivatives and Solubility Properties
The preparation of N-methylated derivatives of 1,3,5-triamino-1,3,5-trideoxy-cis-inositol showed unusual solubility and acidity properties. The ability to form both intermolecular and intramolecular H-bonds is likely responsible for the good solubility in common solvents, while the high acidity could be explained by electrostatic interactions within the cyclohexane residue (Hegetschweiler, Erni, Schneider, & Schmalle, 1990).
Applications in Antiprotozoal Activity
Research into 2,5-bis(4-guanylphenyl)furans and related analogues revealed specific compounds with significant activity against Trypanosoma rhodesiense in mice, suggesting potential for antiprotozoal drug development. The structure-activity relationship and synthesis route of these compounds provide a foundation for further exploration in medicinal chemistry (Das & Boykin, 1977).
Synthesis and Properties of Aromatic Polyamides
The synthesis of aromatic polyamides containing the cyclohexane structure yielded materials with high inherent viscosities, good solubility in polar aprotic solvents, and the ability to form transparent, flexible, and tough films. These polyamides exhibited high glass transition temperatures and excellent thermal stability, indicating their potential use in high-performance materials and engineering thermoplastics (Hsiao, Yang, Wang, & Chuang, 1999).
Enzymatic Synthesis of Biobased Polyamides
The enzymatic synthesis of 2,5-furandicarboxylic acid (FDCA)-based semi-aromatic polyamides using Candida antarctica lipase b demonstrated a new avenue for producing biobased alternatives to petroleum-based polyamides. The study revealed the effect of diamine chain length on polymerization kinetics and thermal properties, contributing to the development of sustainable and high-performance materials (Jiang, Maniar, Woortman, & Loos, 2016).
Propriétés
IUPAC Name |
N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-15-9-10-18(13-16(15)2)24-14-19-11-12-20(25-19)21(23)22(3)17-7-5-4-6-8-17/h9-13,17H,4-8,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPZNVJWXDYAAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(O2)C(=O)N(C)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(1-piperidinylacetyl)amino]benzamide](/img/structure/B5593591.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5593599.png)
![5-cyclohexyl-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5593601.png)
![4-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-3-oxopropyl}-1,3-thiazol-2-amine dihydrochloride](/img/structure/B5593613.png)

![3-(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-methyl-1H-indole](/img/structure/B5593622.png)

![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclopropylacetamide](/img/structure/B5593646.png)


![N-(2-methoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5593676.png)


![3-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenoxy)-6-methylpyridazine](/img/structure/B5593699.png)
